molecular formula C14H15ClN2OS B5716259 N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide

Cat. No. B5716259
M. Wt: 294.8 g/mol
InChI Key: CUGDRLXXKRYNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide, also known as BTB06584, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide has been shown to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been shown to possess antimicrobial properties, making it a potential candidate for the treatment of bacterial and fungal infections. In addition, this compound has been shown to possess anticancer properties, making it a potential candidate for the treatment of various types of cancer.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, microbial growth, and cancer cell proliferation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to possess several biochemical and physiological effects, including the inhibition of inflammatory mediators, the inhibition of microbial growth, and the induction of apoptosis in cancer cells. In addition, this compound has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.

Advantages and Limitations for Lab Experiments

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide has several advantages for lab experiments, including its high purity and high yield synthesis method, its potent anti-inflammatory, antimicrobial, and anticancer properties, and its ability to induce apoptosis in cancer cells. However, this compound also has some limitations for lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide, including the optimization of its synthesis method to yield higher purity and higher yield, the investigation of its potential therapeutic applications in animal models and clinical trials, the elucidation of its mechanism of action, and the development of analogs with improved pharmacological properties. In addition, the potential use of this compound as a tool compound for studying the role of inflammation, microbial growth, and cancer cell proliferation in disease pathogenesis should be explored.

Synthesis Methods

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-tert-butyl-2-bromoacetic acid, which is then reacted with thiosemicarbazide to yield the corresponding thiazole intermediate. This intermediate is then coupled with 3-chlorobenzoyl chloride to yield the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-14(2,3)11-8-19-13(16-11)17-12(18)9-5-4-6-10(15)7-9/h4-8H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGDRLXXKRYNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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